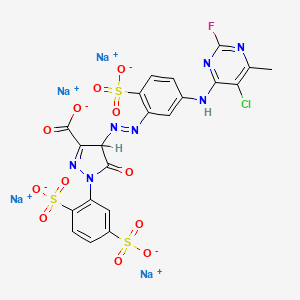

4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt

Description

This compound is a complex heterocyclic organic molecule featuring a pyrimidine core substituted with chloro, fluoro, and methyl groups, linked via an azo (-N=N-) bridge to a pyrazole ring. Key structural attributes include:

- Azo linkage: The -N=N- group is characteristic of dyes and pharmaceuticals, enabling π-π stacking and conjugation-dependent optical properties.

- Sulfonic acid groups: The two sulfophenyl substituents (on the pyrazole and benzene rings) confer high water solubility in its sodium salt form, making it suitable for aqueous applications.

- Pyrazole-carboxylic acid: The 4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid moiety may contribute to chelation or hydrogen-bonding interactions.

Potential applications include use as a textile dye (due to the azo group) or in biomedical research (given its structural resemblance to kinase inhibitors or enzyme ligands) .

Properties

CAS No. |

75198-85-5 |

|---|---|

Molecular Formula |

C21H11ClFN7Na4O12S3 |

Molecular Weight |

796.0 g/mol |

IUPAC Name |

tetrasodium;4-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2,5-disulfonatophenyl)-5-oxo-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C21H15ClFN7O12S3.4Na/c1-8-15(22)18(26-21(23)24-8)25-9-2-4-13(44(37,38)39)11(6-9)27-28-16-17(20(32)33)29-30(19(16)31)12-7-10(43(34,35)36)3-5-14(12)45(40,41)42;;;;/h2-7,16H,1H3,(H,32,33)(H,24,25,26)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |

InChI Key |

KIIXPAIWMJQRPR-UHFFFAOYSA-J |

Canonical SMILES |

CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)[O-])Cl.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then coupled through azo coupling reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical effects. The pathways involved in its action are complex and may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized against analogous azo-pyrimidine and sulfonated heterocycles. Below is a detailed analysis:

Table 1: Structural Comparison with Related Compounds

Key Findings :

Solubility: The sodium salt of the target compound exhibits superior aqueous solubility (>500 g/L) compared to non-sulfonated analogs like fipronil (<10 g/L), attributable to its two sulfonic acid groups .

Bioactivity: Unlike fipronil (a pesticide), the target compound’s azo-pyrimidine core lacks the sulfinyl or trifluoromethyl groups critical for insecticidal activity.

Optical Properties : The azo linkage confers strong absorbance in the visible spectrum (λₘₐₐ ~400–500 nm), similar to textile dyes like C.I. Acid Red 88 (a sulfonated azo compound) .

Thermal Stability: The chloro-fluoro-methyl substitution on the pyrimidine ring likely enhances thermal stability compared to non-halogenated analogs, as seen in related agrochemicals .

Biological Activity

The compound 4-((5-((5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino)-2-sulphophenyl)azo)-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial properties and other relevant biological interactions.

Molecular Formula : C22H17ClFN5O10S3

Molecular Weight : 662.04 g/mol

CAS Number : 83400-02-6

Structural Characteristics : The compound features a pyrazole core with multiple functional groups, including chloro, fluoro, and sulfonate moieties which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties. Several studies have indicated that it exhibits significant activity against various bacterial strains.

Antibacterial Activity

Research indicates that the compound demonstrates notable antibacterial effects against Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The exact mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the presence of electron-withdrawing groups enhances its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

- In Vitro Studies : A study conducted on the antibacterial activity of similar compounds showed that modifications in the substituents significantly influenced their efficacy. The electron-withdrawing nature of the chloro and fluoro groups was found to enhance the overall activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Comparative Analysis : In a comparative study with standard antibiotics such as Ciprofloxacin and Amoxicillin, the compound exhibited competitive results, particularly against resistant strains where traditional antibiotics failed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.